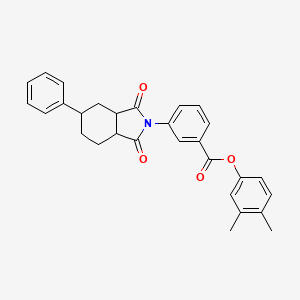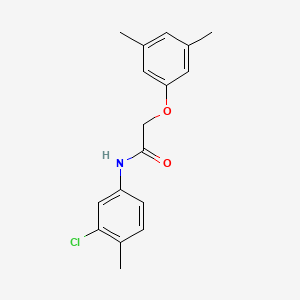![molecular formula C25H20ClNO8 B12471402 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471402.png)
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of furan, phenyl, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:
-
Formation of the Furan-2-ylcarbonyl Intermediate
Reagents: Furan-2-carboxylic acid, thionyl chloride, and a base such as triethylamine.
Conditions: The reaction is carried out under reflux conditions to form furan-2-ylcarbonyl chloride.
-
Coupling with 4-Hydroxyphenylacetic Acid
Reagents: Furan-2-ylcarbonyl chloride and 4-hydroxyphenylacetic acid.
Conditions: The reaction is performed in the presence of a base like pyridine to yield 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl intermediate.
-
Formation of the Pyrrolidine Derivative
Reagents: 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Conditions: The intermediate is coupled with the pyrrolidine derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Medicine
Drug Development: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Industry
Polymer Science: Use in the synthesis of high-performance polymers.
Mécanisme D'action
The mechanism by which 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and phenyl groups may facilitate binding to enzyme active sites, while the pyrrolidine moiety could enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-bromo-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with an ethoxy group instead of methoxy.
Uniqueness
The unique combination of furan, phenyl, and pyrrolidine moieties in 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate provides distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C25H20ClNO8 |
|---|---|
Poids moléculaire |
497.9 g/mol |
Nom IUPAC |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO8/c1-32-21-9-6-17(26)12-19(21)27-13-16(11-23(27)29)24(30)34-14-20(28)15-4-7-18(8-5-15)35-25(31)22-3-2-10-33-22/h2-10,12,16H,11,13-14H2,1H3 |
Clé InChI |
XEXYFTNKSALKRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
![3-(4-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12471346.png)

![4-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]benzenesulfonamide hydrochloride](/img/structure/B12471378.png)
![2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471392.png)
![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B12471410.png)
![N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B12471412.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)
